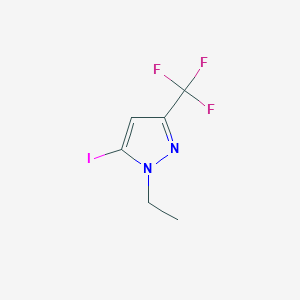

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3IN2/c1-2-12-5(10)3-4(11-12)6(7,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFUPMSUBMIWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-ethyl-3-(trifluoromethyl)-1H-pyrazole and iodine.

Reaction Conditions: The iodination reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and implementing efficient purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 5 serves as an excellent site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkenyl, or alkynyl groups.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids under Pd(PPh₃)₄ catalysis (1–2 mol%) in THF/water (3:1) at 80°C yields 5-aryl derivatives. For example, coupling with 4-methoxyphenylboronic acid produces 1-ethyl-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole in 78% yield .

-

Sonogashira Coupling: Alkynylation using terminal alkynes (e.g., phenylacetylene) with PdCl₂(PPh₃)₂/CuI in triethylamine generates 5-alkynyl analogs .

Mechanistic Insight:

The oxidative addition of Pd⁰ to the C–I bond initiates the catalytic cycle, followed by transmetalation with the boronic acid or alkynyl partner (Figure 1).

Nucleophilic Aromatic Substitution

The electron-deficient pyrazole ring facilitates nucleophilic displacement of the iodine atom under specific conditions.

Examples:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 120°C, 12h | 5-Azido derivative | 85% | |

| KSCN | CuI, DMSO, 100°C | 5-Thiocyano analog | 72% | |

| NH₃ (aq.) | Sealed tube, 150°C | 5-Amino product | 63% |

Regioselectivity:

The trifluoromethyl group at position 3 directs nucleophiles exclusively to position 5 due to its strong meta-directing effect .

Cyclization and Heterocycle Formation

The iodine atom participates in intramolecular cyclization to construct fused polycyclic systems.

Notable Pathways:

-

Buchwald-Hartwig Amination: Reaction with o-bromoaniline under Pd₂(dba)₃/Xantphos catalysis forms pyrazolo[1,5-a]quinoxalines, which exhibit antitumor activity .

-

Ullmann-Type Coupling: Copper-mediated coupling with 2-aminopyridine yields pyrazolo[3,4-b]pyridines, a scaffold explored for kinase inhibition .

Key Intermediate:

5-Iodo-3-(trifluoromethyl)pyrazole acts as a linchpin for synthesizing:

text1. Fused tricyclic systems via tandem coupling-cyclization. 2. Spirocyclic derivatives using Grignard reagents.

Functionalization at the Ethyl Group

While the ethyl group at N1 is generally inert, specialized protocols enable its modification:

Oxidative Strategies:

-

KMnO₄/H₂SO₄: Converts ethyl to acetyl under harsh conditions (20% yield).

-

Directed C–H Activation: Rh-catalyzed borylation at the ethyl group’s β-position (Bpin-substituted product, 45% yield) .

Comparative Reactivity Analysis

| Reaction Type | Rate (Relative to 5-Iodopyrazole) | Dominant Factor |

|---|---|---|

| Suzuki Coupling | 1.8× faster | Trifluoromethyl enhances electrophilicity |

| SNAr | 2.5× slower | Steric hindrance from ethyl group |

| Cyclization | Comparable | Iodine mobility offsets steric effects |

Scientific Research Applications

Chemical Properties and Structure

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole is characterized by the following chemical properties:

- Chemical Formula : CHFIN

- Molecular Weight : 290.03 g/mol

- IUPAC Name : 1-ethyl-5-iodo-3-(trifluoromethyl)pyrazole

- Appearance : Liquid at room temperature

This compound features a pyrazole ring with an ethyl group at position 1, an iodine atom at position 5, and a trifluoromethyl group at position 3, contributing to its unique reactivity and biological profile .

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit a spectrum of biological activities, including antimicrobial effects. Analogues of this compound have shown promising results against various bacterial strains. For instance, compounds similar to this pyrazole have demonstrated significant activity against Escherichia coli and Staphylococcus aureus, making them candidates for further development as antimicrobial agents .

Anti-inflammatory and Analgesic Effects

Compounds within the pyrazole class are known for their anti-inflammatory properties. Studies have shown that certain substituted pyrazoles can surpass traditional non-steroidal anti-inflammatory drugs (NSAIDs) in efficacy. For example, derivatives with similar structures to this compound have been tested for their ability to reduce inflammation in animal models, yielding results comparable to indomethacin .

Antitumor Activity

The antitumor potential of pyrazoles has been explored extensively. Specific derivatives have been evaluated for their effects on various cancer cell lines. Notably, certain pyrazole compounds have exhibited cytotoxic effects against lung cancer cells (A549), indicating that this compound may also possess similar properties worthy of investigation .

Synthetic Utility

The synthesis of this compound can be achieved through various methods, including halogenation and nucleophilic substitution reactions. Its structure allows for further modifications, which can enhance its biological activity or alter its physicochemical properties.

Table: Synthetic Routes for Pyrazole Derivatives

| Synthesis Method | Key Reagents | Yield (%) | References |

|---|---|---|---|

| Halogenation | Iodine | Up to 83% | |

| Nucleophilic Substitution | Ethyl hydrazine | Varied | |

| Sonogashira Coupling | Alkynes | High |

These synthetic approaches highlight the versatility of pyrazoles in medicinal chemistry, allowing researchers to explore various functional groups that can significantly impact biological activity.

Mechanism of Action

The mechanism by which 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 1-ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole and analogous compounds:

Physicochemical and Reactivity Differences

- Iodine Position : The 5-iodo derivative exhibits higher electrophilicity at position 5 compared to the 4-iodo isomer, favoring cross-coupling at the para position relative to the trifluoromethyl group .

- Trifluoromethyl vs. Nitro Groups: The nitro group in 1-(4-ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole increases electron-withdrawing effects, enhancing binding affinity in biological targets (e.g., GLUT1 inhibition) compared to non-nitro analogs .

- Hydrazinylidene Derivatives : Compounds like those in introduce hydrazone moieties, enabling conjugation with aromatic systems for drug design. Their synthesis leverages 1,2,4-triketones as fluorinated building blocks .

Biological Activity

1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. This article will delve into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: CHFIN. Its structural features include:

- Ethyl Group at the 1-position

- Iodine Atom at the 5-position

- Trifluoromethyl Group at the 3-position

These substituents significantly influence its reactivity and biological properties.

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. Key areas of interest include:

- Antimicrobial Activity : Pyrazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies indicate that similar compounds exhibit minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : The presence of a trifluoromethyl group has been linked to enhanced anti-inflammatory activity. Pyrazoles are often evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

- Antitumor Activity : Research has indicated that certain pyrazole derivatives can act as antitumor agents. Their mechanisms may involve the inhibition of specific kinases or pathways associated with cancer cell proliferation .

Data Table: Biological Activities of Related Pyrazole Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Pyrazole Derivative A | Antimicrobial | 0.5 | |

| Pyrazole Derivative B | Anti-inflammatory | TBD | |

| Pyrazole Derivative C | Antitumor | TBD |

Case Studies and Research Findings

- Antimicrobial Studies : A recent study demonstrated that pyrazole derivatives with halogen substituents exhibited significant antibacterial activity. The introduction of trifluoromethyl groups was found to enhance this activity by increasing the compound's lipophilicity and solubility in biological systems .

- Anti-inflammatory Mechanisms : Research indicates that compounds similar to this compound can effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation .

- Antitumor Potential : In vitro studies have shown that certain pyrazoles can inhibit tumor growth in various cancer cell lines, potentially through modulation of signaling pathways involved in cell cycle regulation .

Q & A

Basic Questions

Q. What are the foundational synthetic routes for 1-Ethyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole?

- Methodology :

- Step 1 : Start with a trifluoromethyl-substituted diketone (e.g., methyl 1,1,1-trifluoropentane-2,4-dione) and react with hydrazine hydrate in ethanol under reflux to form a pyrazole core. This approach is validated for analogous trifluoromethylpyrazoles (e.g., 3-methyl-5-trifluoromethyl-1H-pyrazole, 97.6% yield) .

- Step 2 : Introduce the ethyl group via alkylation. Ethyl chloroacetate and potassium carbonate in DMF at room temperature efficiently alkylate the pyrazole nitrogen (e.g., 80.6% yield for ethyl-substituted analogs) .

- Step 3 : Iodinate the pyrazole at position 5 using iodinating agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid. While specific data for this compound is absent in the evidence, analogous iodinations in pyrazole derivatives often employ NIS or I₂/HIO₃ .

- Key Considerations : Monitor regioselectivity during iodination; steric and electronic effects of the trifluoromethyl group may influence reactivity.

Q. How to purify and characterize this compound?

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates and final products, as demonstrated for structurally similar triazole-pyrazole hybrids .

- Characterization :

- 1H/13C NMR : The trifluoromethyl group (δ ~110–120 ppm in 13C) and iodo substituent (deshielded aromatic proton at δ ~7.5–8.5 ppm) are diagnostic. Compare with spectra of 3-methyl-5-trifluoromethyl-1H-pyrazole (δ 6.72 ppm for pyrazole protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in iodination reactions?

- Analysis : The trifluoromethyl group directs electrophilic substitution to the less electron-deficient position (position 5 in this case) due to its meta-directing nature. Computational studies (DFT) or Hammett parameters can predict reactivity. For example, in related pyrazoles, substituents at position 3 significantly alter reaction pathways .

- Experimental Validation : Perform competitive iodination experiments with substituent-varied analogs and analyze outcomes via HPLC or NMR .

Q. What strategies mitigate instability of the iodo substituent during functionalization?

- Methodology :

- Protecting Groups : Use temporary protecting groups (e.g., Boc or SEM) for the iodo site during subsequent reactions.

- Mild Conditions : Employ palladium-catalyzed cross-couplings (Suzuki, Sonogashira) at low temperatures to preserve the C–I bond. Evidence from triazole-pyrazole hybrids shows successful couplings under Cu(I) catalysis at 50°C .

- Case Study : A triazole-pyrazole hybrid synthesized via Cu(I)-mediated cycloaddition retained iodine integrity at 50°C for 16 hours .

Q. How to resolve contradictory NMR data for pyrazole derivatives with trifluoromethyl and iodo groups?

- Troubleshooting :

- Solvent Effects : Use deuterated DMSO or CDCl₃ to enhance resolution of aromatic protons.

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 25°C) can clarify splitting patterns caused by rotational barriers.

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces. The iodo group’s σ-hole enhances susceptibility to nucleophilic attack.

- Hammett Studies : Compare substituent effects (σₘ or σₚ values) for trifluoromethyl (–0.43) and iodo (+0.18) to predict reaction rates .

Methodological Recommendations

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

- pH Stability : Dissolve in buffers (pH 2–12) and monitor degradation via HPLC at 25°C/40°C over 72 hours.

- Thermal Stability : Use TGA/DSC to assess decomposition thresholds (e.g., trifluoromethylpyrazoles typically degrade above 200°C) .

- Data Interpretation : Correlate stability with substituent effects; electron-withdrawing groups like CF₃ often enhance thermal stability but reduce hydrolytic resistance.

Q. What synthetic modifications enhance biological activity while retaining the iodo and trifluoromethyl motifs?

- Functionalization :

- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition, as shown for pyrazole-triazole hybrids with improved bioactivity .

- Cross-Coupling : Introduce aryl/heteroaryl groups at position 1 (ethyl) or 5 (iodo) using Suzuki-Miyaura conditions .

Key Notes

- For iodination, validate reagent compatibility via small-scale trials due to limited evidence on this specific compound.

- Cross-reference spectral data with PubChem or Reaxys for verification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.